molecular formula C8H16O B14628937 3-Hepten-1-ol, 6-methyl-, (3Z)- CAS No. 56095-68-2

3-Hepten-1-ol, 6-methyl-, (3Z)-

Cat. No.: B14628937
CAS No.: 56095-68-2
M. Wt: 128.21 g/mol
InChI Key: ORDORPRDJRJHON-ARJAWSKDSA-N
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Description

. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hepten-1-ol, 6-methyl-, (3Z)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-methyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic processes may be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Hepten-1-ol, 6-methyl-, (3Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hepten-1-ol, 6-methyl-, (3Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hepten-1-ol, 6-methyl-, (3Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond may participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-hepten-1-ol: Similar structure but differs in the position of the double bond.

    cis-6-Methyl-3-hepten-1-ol: Stereoisomer with a different spatial arrangement of atoms.

    3-Hepten-1-ol: Lacks the methyl group at the 6th position.

Uniqueness

3-Hepten-1-ol, 6-methyl-, (3Z)- is unique due to its specific structural features, including the position of the double bond and the presence of a methyl group.

Properties

CAS No.

56095-68-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-6-methylhept-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3-

InChI Key

ORDORPRDJRJHON-ARJAWSKDSA-N

Isomeric SMILES

CC(C)C/C=C\CCO

Canonical SMILES

CC(C)CC=CCCO

Origin of Product

United States

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